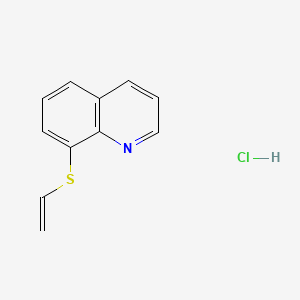
Quinoline, 8-(vinylthio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-(vinylthio)-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes. One common method is the Skraup synthesis, which involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . For the specific synthesis of 8-(vinylthio)-quinoline, thiolation reactions using aryl or alkyl thiols can be employed .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-(vinylthio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Quinoline, 8-(vinylthio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which quinoline, 8-(vinylthio)-, hydrochloride exerts its effects involves interactions with various molecular targets. It can inhibit enzymes or interfere with DNA replication in microorganisms, leading to its antimicrobial properties. The vinylthio group enhances its ability to interact with biological molecules, making it a potent compound for various applications .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of applications.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative with unique chemical properties.
Uniqueness
This modification allows for more diverse chemical reactions and interactions with biological targets compared to its parent compound .
Properties
CAS No. |
60157-59-7 |
|---|---|
Molecular Formula |
C11H10ClNS |
Molecular Weight |
223.72 g/mol |
IUPAC Name |
8-ethenylsulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C11H9NS.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h2-8H,1H2;1H |
InChI Key |
OZISLCKAPSZUND-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=CC=CC2=C1N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
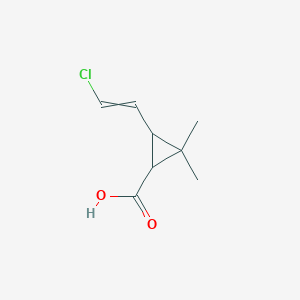

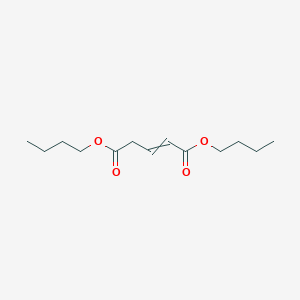
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
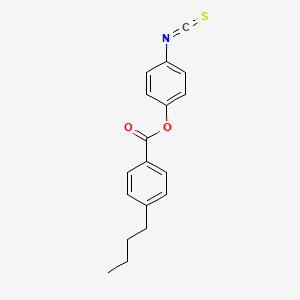
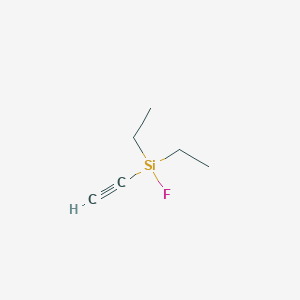
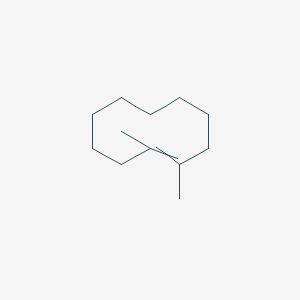
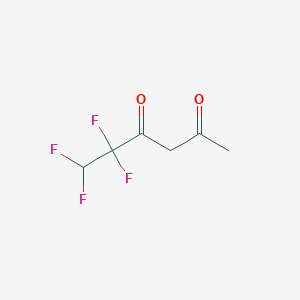

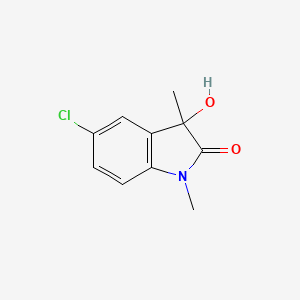
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)
